molecular formula C11H6F3NO2 B181862 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile CAS No. 179184-61-3

4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile

Cat. No.: B181862
CAS No.: 179184-61-3
M. Wt: 241.17 g/mol
InChI Key: AWPZUKQSQVGPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile is a chemical compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol It is characterized by the presence of a trifluoromethyl group, a ketone group, and a benzonitrile moiety

Scientific Research Applications

4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with 4,4,4-trifluoro-3-oxobutanoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with active site residues, while the benzonitrile moiety can participate in π-π interactions with aromatic amino acids . These interactions contribute to the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar compounds to 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile include:

Properties

IUPAC Name

4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)10(17)5-9(16)8-3-1-7(6-15)2-4-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPZUKQSQVGPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179184-61-3
Record name 4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.